ethyl 1-carbamothioylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-carbamothioylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H11NO2S. It is a derivative of cyclopropane, featuring a carbamothioyl group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-carbamothioylcyclopropane-1-carboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-carbamothioylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Ethyl 1-carbamothioylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 1-carbamothioylcyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The carbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making the compound useful in studies of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Ethyl 1-carbamothioylcyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their functional groups.
Carbamothioyl compounds: These compounds contain the carbamothioyl group but may have different core structures.
Ethyl esters: Compounds with the ethyl ester functional group but different core structures.
Properties
CAS No. |
2171976-17-1 |
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Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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